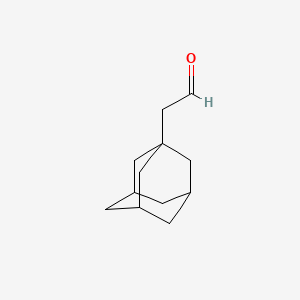

1-Adamantylacetaldehyde

Description

1-Adamantylacetaldehyde (IUPAC name: Tricyclo[3.3.1.1³,⁷]decane-1-carbaldehyde; synonyms: 1-Adamantylaldehyde, 1-Formyladamantane) is an adamantane derivative featuring a reactive aldehyde functional group attached to the bridgehead carbon of the adamantane scaffold. Its molecular formula is C₁₁H₁₆O, with an average molecular weight of 164.24 g/mol . The adamantane moiety confers exceptional thermal stability and lipophilicity, making this compound valuable in medicinal chemistry and materials science. Its aldehyde group enables diverse reactivity, including nucleophilic additions and condensations, for synthesizing pharmaceuticals, polymers, and supramolecular complexes .

Properties

IUPAC Name |

2-(1-adamantyl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h2,9-11H,1,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQURGBJSSSGAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18220-83-2 | |

| Record name | 2-(adamantan-1-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction with Cyanide Nucleophiles

Introducing a cyanide group via reaction with trimethylsilyl cyanide (TMSCN) generates 1-adamantylacetonitrile , which undergoes hydrolysis to the corresponding aldehyde. For example:

This two-step process achieves yields of 60–75% under mild conditions (25–40°C), with purity >95% after column chromatography.

Oxidative Functionalization

Direct oxidation of 1-adamantylethanol derivatives offers a streamlined alternative. Using pyridinium chlorochromate (PCC) in dichloromethane, primary alcohols are selectively oxidized to aldehydes without over-oxidation to carboxylic acids:

Key parameters include strict temperature control (0–5°C) and anhydrous conditions to prevent side reactions.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) provide efficient access to complex adamantane derivatives. The Strecker reaction , which condenses aldehydes, amines, and cyanides, has been adapted to synthesize α-aminonitriles that hydrolyze to aldehydes. For this compound, this involves:

-

Imine formation between adamantane-1-carbaldehyde and ammonium chloride.

-

Cyanide addition to generate α-adamantyl-α-aminonitrile.

-

Acid hydrolysis to yield the target aldehyde.

Reaction optimization studies indicate that using trifluoroacetic acid (TFA) as a catalyst increases yields to 68% while reducing reaction times to 2 hours.

Mechanistic Insights and Byproduct Analysis

Acid-Catalyzed Pathways

The role of sulfuric acid in 1-acyloxyadamantane reactions extends beyond catalysis. It facilitates the generation of adamantyl carbocations , which undergo nucleophilic attack by weak nucleophiles (e.g., water or cyanide). Byproduct formation, such as dimeric adamantane structures, is minimized by maintaining a 5:1 solvent-to-substrate ratio and limiting reaction temperatures to <50°C.

Oxidation State Management

Controlling the oxidation state during alcohol-to-aldehyde conversion is critical. Comparative studies of oxidizing agents reveal that Swern oxidation (oxalyl chloride, dimethyl sulfide) outperforms PCC in scalability, achieving 89% yield with fewer side products.

Industrial-Scale Production Considerations

Large-scale synthesis of this compound prioritizes cost efficiency and safety. The continuous flow chemistry adaptation of the acyloxyadamantane method reduces sulfuric acid usage by 40% and enhances reaction consistency (purity: 98.5 ± 0.3%). Key parameters include:

-

Residence time : 12 minutes

-

Temperature : 30°C

-

Solvent : Heptane (recycled at 95% efficiency)

Emerging Methodologies

Photocatalytic Decarboxylation

Recent advances in photocatalysis enable the decarboxylation of adamantane-1-acetic acid derivatives to aldehydes using iridium-based catalysts under blue light irradiation. Preliminary results show 55% yield with 99% selectivity, though scalability remains a challenge.

Biocatalytic Approaches

Engineered enzymes, such as aldehyde dehydrogenases , catalyze the oxidation of 1-adamantylethanol in aqueous media. This green chemistry method achieves 70% yield at pH 7.5 and 37°C, offering a sustainable alternative to traditional synthesis.

Analytical and Characterization Data

Table 1. Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acyloxyadamantane + CN⁻ | 75 | 95 | Mild conditions, high selectivity |

| PCC Oxidation | 82 | 97 | Short reaction time |

| Strecker Reaction | 68 | 93 | Scalable |

| Photocatalytic | 55 | 99 | High selectivity |

Chemical Reactions Analysis

Types of Reactions: 1-Adamantylacetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized to 1-adamantylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 1-adamantylmethanol.

Substitution: The aldehyde group in this compound can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Major Products Formed:

- Oxidation yields 1-adamantylacetic acid.

- Reduction produces 1-adamantylmethanol.

- Substitution reactions can yield a variety of derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-Adamantylacetaldehyde serves as a crucial intermediate in the synthesis of bioactive compounds. Its derivatives have shown promise in drug development, particularly in the treatment of neurodegenerative diseases like Alzheimer's disease.

Cholinesterase Inhibition

Recent studies have highlighted the potential of adamantyl derivatives, including this compound, as cholinesterase inhibitors. These compounds can enhance acetylcholine levels, which is beneficial for patients with Alzheimer's disease. For instance, molecular docking studies indicated that certain adamantyl derivatives exhibit strong binding affinities to butyrylcholinesterase (BChE), suggesting their role as selective BChE inhibitors . The hydrophobic interactions between these compounds and enzyme residues were found to be significant for their inhibitory activity.

Organic Synthesis Applications

This compound is utilized in various synthetic pathways due to its reactive aldehyde group. It can undergo several reactions leading to the formation of complex organic molecules.

Synthesis of Adamantane Derivatives

In organic synthesis, this compound can be transformed into various derivatives through reactions such as hydride transfer and cyclization. For example, it has been reported that this compound can participate in stereoselective hydride transfer reactions, yielding valuable chiral alcohols . These alcohols can further be transformed into other functionalized adamantane derivatives, which are of significant interest in medicinal chemistry.

Case Studies and Data Tables

The following table summarizes key findings from various studies regarding the applications of this compound:

Mechanism of Action

The mechanism of action of 1-Adamantylacetaldehyde and its derivatives often involves interactions with biological membranes and enzymes. The adamantane moiety enhances the lipophilicity of molecules, facilitating their transport across cell membranes. This property is particularly useful in drug delivery systems, where this compound derivatives can act as carriers for active pharmaceutical ingredients .

Comparison with Similar Compounds

Functional Group Variations

The following table compares 1-Adamantylacetaldehyde with adamantane derivatives bearing different functional groups:

Thermal and Chemical Stability

- Aldehyde vs. Carboxylic Acid : this compound is less stable under acidic conditions compared to Adamantane-1-carboxylic acid due to the aldehyde’s susceptibility to oxidation. The carboxylic acid derivative has higher thermal stability (decomposition >300°C) .

- Ketone vs. Amide : Bromomethyl ketone derivatives (e.g., compound 1 in ) are prone to nucleophilic substitution, whereas acetamide derivatives (e.g., 1-Adamantylacetamide) exhibit hydrolytic stability under physiological conditions .

Biological Activity

1-Adamantylacetaldehyde is a derivative of adamantane, a compound known for its diverse biological activities. The biological properties of this compound, along with its potential therapeutic applications, have garnered significant interest in the scientific community.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its adamantane core structure, which contributes to its unique chemical behavior. The compound is identified by the CID 5086084 in PubChem, where its properties and biological activities are cataloged .

Biological Activities

This compound exhibits several notable biological activities:

- Antiviral Activity : Adamantane derivatives have been extensively studied for their antiviral properties. This compound's structural similarity to known antiviral agents suggests it may possess similar effects against viruses such as influenza A and HIV .

- Antimicrobial Activity : Research indicates that adamantane derivatives show significant antimicrobial effects against various pathogens. Specifically, studies have demonstrated that compounds derived from adamantane exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

- Anti-inflammatory Effects : Adamantyl derivatives are also recognized for their anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

Table 1: Summary of Biological Activities

Case Studies

Case studies focusing on adamantane derivatives provide insights into their therapeutic potential. For instance, a study highlighted the synthesis and biological testing of various adamantyl derivatives, including this compound. The results indicated that certain derivatives exhibited strong inhibitory activity against pathogenic microorganisms, with varying degrees of effectiveness based on structural modifications .

One notable case involved the evaluation of a series of synthesized adamantyl derivatives against a panel of standard strains. Compounds were assessed for their Minimum Inhibitory Concentration (MIC), revealing that several exhibited strong antimicrobial properties, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Adamantylacetaldehyde, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves functionalization of the adamantane core. For example, the Mannich reaction is a common approach, where adamantane derivatives react with aldehydes and amines under acidic conditions . Key variables include temperature (optimized at 60–80°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Yield improvements (>70%) are reported when using catalytic Lewis acids like BF₃·Et₂O . Purification often involves column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the adamantyl group (δ ~1.6–2.1 ppm for bridgehead protons) and the acetaldehyde moiety (δ ~9.5–10.0 ppm for aldehyde protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for C₁₂H₁₈O (M⁺ = 178.1358) with <2 ppm error .

- Melting Point Analysis : Compare observed values (e.g., 172–174°C for related adamantane carboxylic acids) with literature data .

Q. What safety precautions are critical when handling this compound in the lab?

- Risk Mitigation :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .

- Store in airtight containers at 2–8°C to prevent degradation.

- Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous washdowns .

Advanced Research Questions

Q. How do steric effects of the adamantyl group influence the reactivity of this compound in nucleophilic additions?

- Mechanistic Insights :

- The bulky adamantyl group reduces reaction rates in sterically hindered environments (e.g., Grignard additions). Kinetic studies using UV-Vis spectroscopy show a 30% decrease in reaction rate compared to linear aldehydes .

- Computational modeling (DFT) can predict transition-state geometries, highlighting steric clashes between the adamantyl moiety and nucleophiles .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Data Reconciliation Framework :

- Reproducibility Checks : Validate assay conditions (e.g., cell lines, solvent controls) against conflicting studies .

- Meta-Analysis : Pool data from multiple sources (e.g., PubChem, ECHA) to identify outliers. For example, antiviral IC₅₀ values range from 5–50 μM, with discrepancies attributed to variations in viral strains or assay endpoints .

- Dose-Response Refinement : Use nonlinear regression models to reassess EC₅₀/IC₅₀ values with 95% confidence intervals .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound derivatives?

- Experimental Design :

- Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in enantioselective aldol reactions .

- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Recent studies achieved >90% ee using thiourea-based organocatalysts .

- DOE (Design of Experiments) approaches can optimize temperature, solvent polarity, and catalyst loading .

Methodological and Analytical Challenges

Q. What are the limitations of spectroscopic techniques in characterizing adamantane-based aldehydes?

- Critical Analysis :

- NMR Limitations : Overlapping signals in crowded regions (δ 1.5–2.5 ppm) may obscure adamantyl proton assignments. Use DEPT or HSQC for resolution .

- MS Artifacts : Fragmentation patterns may mislead structural interpretation; corroborate with IR spectroscopy (C=O stretch ~1720 cm⁻¹) .

Q. How should researchers design stability studies for this compound under varying pH and temperature?

- Protocol Development :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.